molecular formula C19H23N2NaO7S B12770783 Furbucillin sodium CAS No. 37760-01-3

Furbucillin sodium

Cat. No.: B12770783
CAS No.: 37760-01-3
M. Wt: 446.5 g/mol
InChI Key: BNMMHBZPTIHTCP-XFAPPKAWSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furbucillin sodium (C₂₂H₂₃N₃O₇SNa), also known as furbenicillin sodium, is a semi-synthetic penicillin derivative classified under anti-pseudomonal β-lactam antibiotics . It is structurally characterized by a furyl group substitution, enhancing its activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa .

Properties

CAS No.

37760-01-3

Molecular Formula

C19H23N2NaO7S

Molecular Weight

446.5 g/mol

IUPAC Name

sodium;(2S,5R,6R)-6-[[(2R)-2-(furan-2-carbonyloxy)-4-methylpentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C19H24N2O7S.Na/c1-9(2)8-11(28-18(26)10-6-5-7-27-10)14(22)20-12-15(23)21-13(17(24)25)19(3,4)29-16(12)21;/h5-7,9,11-13,16H,8H2,1-4H3,(H,20,22)(H,24,25);/q;+1/p-1/t11-,12-,13+,16-;/m1./s1

InChI Key

BNMMHBZPTIHTCP-XFAPPKAWSA-M

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-])OC(=O)C3=CC=CO3.[Na+]

Canonical SMILES

CC(C)CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC(=O)C3=CC=CO3.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Furbucillin sodium involves a series of chemical reactions that include the synthesis of the core structure followed by the introduction of the sodium salt. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography to ensure the purity and quality of the final product. The process includes:

Chemical Reactions Analysis

Furbucillin sodium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Furbucillin sodium has a wide range of scientific research applications, including:

Mechanism of Action

The primary mechanism of action of Furbucillin sodium involves the inhibition of bacterial cell wall synthesis. It operates by binding to penicillin-binding proteins, which are essential for the formation of the bacterial cell wall. This binding disrupts the formation of the cell wall, leading to cell lysis and death. Additionally, this compound interferes with bacterial protein synthesis, further augmenting its bactericidal effects .

Comparison with Similar Compounds

Key Pharmacological Properties:

  • Mechanism of Action : Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), similar to ampicillin but with enhanced stability against certain β-lactamases .
  • Spectrum of Activity: Demonstrates potent activity against P. aeruginosa, Escherichia coli, Proteus spp., and Enterobacter spp. .
  • Dosage Forms : Available as 0.25 g and 0.5 g injectable formulations .

Comparison with Similar Compounds

Furbucillin sodium belongs to the anti-pseudomonal penicillin class, which includes carbenicillin and piperacillin . Below is a comparative analysis based on structural, pharmacological, and clinical parameters.

Structural and Functional Comparisons

Parameter This compound Carbenicillin Piperacillin
Chemical Class Ureidopenicillin Carboxypenicillin Ureidopenicillin
Key Structural Feature Furyl side chain Carboxy group Piperazine side chain
β-Lactamase Stability Moderate Low High (when combined with inhibitors)
Primary Target P. aeruginosa P. aeruginosa Broad-spectrum (including anaerobes)

Antimicrobial Efficacy

Minimum Inhibitory Concentration (MIC) Against P. aeruginosa (μg/mL):

Compound MIC Range Study Reference
This compound 4–16 Zhang et al., 2010
Carbenicillin 32–128 Tian et al., 2015
Piperacillin 2–8 CLSI, 2009

This compound exhibits 4–8-fold greater potency against P. aeruginosa compared to carbenicillin but is less potent than piperacillin .

Pharmacokinetic Profile

Parameter This compound Carbenicillin Piperacillin
Bioavailability (IV) 90–95% 80–85% >90%
Half-life (hours) 1.2–1.5 1.0–1.2 0.8–1.2
Renal Excretion 60–70% 85–90% 50–70%

This compound has a marginally longer half-life than carbenicillin, supporting less frequent dosing in clinical settings .

Research Findings and Innovations

  • Stability Studies : HPLC analyses reveal this compound degrades into inactive metabolites under acidic conditions, necessitating pH-adjusted formulations .
  • In Vitro Synergy: Combined with aminoglycosides, this compound shows additive effects against multidrug-resistant P. aeruginosa .

Q & A

Q. How to incorporate omics data into this compound’s resistance mechanism studies?

  • Methodological Answer : Perform transcriptomics (RNA-seq) on pre- and post-exposure bacterial cultures. Integrate with proteomics (LC-MS/MS) to identify upregulated efflux pumps or β-lactamases. Validate with CRISPR-Cas9 knockouts. Use pathway enrichment tools (e.g., DAVID, KEGG) for functional analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.